Enantiomeric Purity: D-Form vs. Racemic DL-Form
Commercial D‑alpha‑methylleucine hydrochloride is supplied as the isolated (R)‑enantiomer hydrochloride salt (CAS 174734‑15‑7) with a certified purity of ≥98% (NLT 98%) and a defined positive optical rotation (D‑configuration) . In contrast, DL‑α‑methylleucine (CAS 144‑24‑1) is a racemic mixture containing equal amounts of (R)‑ and (S)‑enantiomers, resulting in a net optical rotation of zero and an enantiomeric excess of 0% . For the (S)‑enantiomer independently, commercial specifications report an enantiomeric excess of ≥98.0% . Therefore, procurement of the D‑α‑methylleucine hydrochloride affords a single enantiomeric species, whereas the DL‑form introduces 50% of the opposite enantiomer that may confound chiral recognition events.
| Evidence Dimension | Enantiomeric composition and purity |
|---|---|
| Target Compound Data | D‑α‑methylleucine hydrochloride: (R)‑enantiomer, purity NLT 98% |
| Comparator Or Baseline | DL‑α‑methylleucine: racemic mixture, 0% ee ; (S)‑α‑methylleucine: ≥98.0% ee |
| Quantified Difference | Target is enantiopure (single isomer); DL‑comparator is 50:50 racemate; L‑comparator is opposite absolute configuration |
| Conditions | Commercial vendor specifications; QC by HPLC, NMR, and polarimetry |
Why This Matters
For stereospecific interactions with enzymes (e.g., BCAT), transporters (e.g., LAT1), or chiral chromatographic separations, only the enantiopure D‑form ensures unambiguous structure‑activity readouts, whereas the racemate introduces an uncontrolled variable.
